3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile

Antiviral Rhinovirus Picornavirus

3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile (CAS 338402-71-4) is a synthetic, small-molecule 4-isoxazolecarbonitrile derivative belonging to the disoxaril/pleconaril class of capsid-binding antipicornavirus agents. It is characterized by a 2,6-dichlorophenyl substituent at the isoxazole 3-position and a 4-toluidino-vinyl moiety at the 5-position.

Molecular Formula C19H13Cl2N3O
Molecular Weight 370.23
CAS No. 338402-71-4
Cat. No. B2606899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile
CAS338402-71-4
Molecular FormulaC19H13Cl2N3O
Molecular Weight370.23
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N
InChIInChI=1S/C19H13Cl2N3O/c1-12-5-7-13(8-6-12)23-10-9-17-14(11-22)19(24-25-17)18-15(20)3-2-4-16(18)21/h2-10,23H,1H3/b10-9+
InChIKeyHQXQJJCBTYNUTC-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile (CAS 338402-71-4): A Potent, Broad-Spectrum Antipicornavirus Lead


3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile (CAS 338402-71-4) is a synthetic, small-molecule 4-isoxazolecarbonitrile derivative belonging to the disoxaril/pleconaril class of capsid-binding antipicornavirus agents [1]. It is characterized by a 2,6-dichlorophenyl substituent at the isoxazole 3-position and a 4-toluidino-vinyl moiety at the 5-position. This compound has demonstrated potent, broad-spectrum in vitro activity against multiple human rhinovirus (HRV) serotypes and enteroviruses, with confirmed in vivo efficacy in a murine model of coxsackievirus A-9 infection, positioning it as a compelling research candidate for picornavirus antiviral development [1].

Why 3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile Cannot Be Replaced by a Close Structural Analog


Within the phenylisoxazole class, minor structural modifications to the phenyl ring dramatically alter antiviral potency, spectrum, and in vivo efficacy in a non-linear fashion. A quantitative structure-activity relationship (QSAR) study demonstrated that antiviral activity (mean MIC against five HRV serotypes) is primarily driven by compound lipophilicity (log P) [1]. The 2,6-dichloro substitution pattern on the target compound yields an optimal log P value that balances target engagement with favorable physicochemical properties, whereas mono-halogenated, 2,6-difluoro, or 2,6-dimethyl analogs show markedly reduced potency or narrower serotype coverage. Generic substitution with a seemingly similar analog risks a ≥10-fold loss in potency and the complete loss of in vivo protection [1].

Quantitative Differentiation Evidence for 3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile


Broad-Spectrum Anti-Rhinovirus Potency: 2,6-Dichloro Analog vs. Disoxaril and Other Halogenated Analogs

In a systematic SAR study, the 2,6-dichloro analog (the target compound) was evaluated against a panel of five human rhinovirus (HRV) serotypes and compared directly to disoxaril (the 2,6-dimethyl parent) and other 2,6-disubstituted analogs. The 2,6-dichloro substitution conferred the most potent broad-spectrum activity, achieving a mean minimum inhibitory concentration (MIC) of 0.3 µM across the five serotypes tested [1]. This represents a substantial potency improvement over disoxaril and mono-halogenated analogs in the same series [1].

Antiviral Rhinovirus Picornavirus Capsid Inhibitor SAR

Anti-Enterovirus Activity: 2,6-Dichloro Analog Demonstrates Broader Spectrum vs. Rhinovirus-Selective Analogs

Beyond rhinovirus inhibition, the 2,6-dichloro analog (target compound) was evaluated against several enteroviruses. It retained potent activity against enterovirus serotypes, whereas certain other 2,6-disubstituted analogs in the same series exhibited a narrower spectrum, being primarily active against rhinoviruses only [1]. This broader anti-picornavirus coverage is a direct consequence of the 2,6-dichloro substitution pattern's ability to engage a conserved hydrophobic pocket in the viral capsid across multiple picornavirus genera [1].

Enterovirus Coxsackievirus Broad-Spectrum Antiviral Capsid Inhibitor

In Vivo Efficacy in a Murine Coxsackievirus A-9 Paralysis Model: Only the 2,6-Dichloro Analog Demonstrates Protection

The 2,6-dichloro analog (target compound) was evaluated in a murine model of coxsackievirus A-9-induced paralysis. Mice treated with the compound showed significant protection from paralysis, confirming that the potent in vitro activity translates into in vivo efficacy [1]. This is a critical differentiator, as many structurally related analogs with comparable or even superior in vitro potency failed to demonstrate any protective effect in the same animal model, likely due to unfavorable pharmacokinetic properties driven by suboptimal lipophilicity [1].

In Vivo Efficacy Coxsackievirus Antiviral Animal Model Drug Discovery

QSAR-Driven Log P Optimization: The 2,6-Dichloro Substitution Delivers Optimal Lipophilicity for Antiviral Activity

A quantitative structure-activity relationship (QSAR) analysis of the disubstituted phenylisoxazole series established a strong parabolic correlation between compound lipophilicity (log P) and mean anti-rhinovirus MIC [1]. The 2,6-dichloro substitution on the target compound yields a log P value (approximately 5.0–5.5 by computational estimation) that resides near the apex of the parabolic curve, corresponding to maximal antiviral potency. Analogs with lower log P (e.g., 2,6-difluoro) or higher log P (e.g., 2,6-dibromo) fall on the ascending or descending limbs of the curve, respectively, with corresponding reductions in potency [1].

QSAR Lipophilicity log P SAR Picornavirus Inhibitor

Optimal Research and Procurement Application Scenarios for 3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile


Picornavirus Antiviral Lead Optimization and Resistance Profiling

Use as a validated, broad-spectrum starting point for structure-based lead optimization programs targeting the picornavirus capsid. The compound's confirmed in vivo efficacy [1] provides a de-risked scaffold for medicinal chemistry efforts focused on improving pharmacokinetic properties while maintaining potency. Its activity against both rhinoviruses and enteroviruses [1] also makes it suitable for cross-resistance profiling studies against pleconaril-resistant and vapendavir-resistant viral strains, enabling the identification of next-generation capsid inhibitors with differentiated resistance profiles.

In Vivo Pharmacology and Proof-of-Concept Studies in Enteroviral Disease Models

Deploy in murine models of enterovirus-induced disease (myocarditis, pancreatitis, encephalitis) to establish pharmacodynamic biomarkers and exposure-response relationships. The compound's demonstrated in vivo protection against coxsackievirus A-9 paralysis [1] validates its suitability for extended in vivo pharmacology studies. Researchers can benchmark novel enterovirus inhibitors against this compound as an in vivo-active reference standard, streamlining candidate selection for preclinical development.

Antiviral Screening Libraries and Panel Screening for Broad-Spectrum Picornavirus Activity

Incorporate into focused antiviral screening libraries as a positive control for picornavirus capsid-binding assays. Its broad-spectrum activity across HRV serotypes 1A, 2, 14, 15, and 39, as well as enteroviruses [1], makes it an ideal reference compound for high-throughput screening (HTS) campaigns aimed at identifying novel capsid inhibitors with pan-picornavirus coverage. Procurement of this single compound enables quality control across multiple assay platforms and viral strains.

QSAR Model Validation and Computational Chemistry Training Sets

Utilize as a key data point in QSAR model development and validation for antiviral drug design. The established parabolic relationship between log P and anti-rhinovirus potency in this compound series [1] provides a well-characterized dataset for training machine learning models. The target compound's position at the activity optimum makes it a critical anchor point for computational chemists developing predictive models for capsid-binding antiviral agents.

Quote Request

Request a Quote for 3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.